1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-22-9-13(20-21-22)17(24)18-10-6-7-14-11(8-10)16(23)19-12-4-2-3-5-15(12)25-14/h2-9H,1H3,(H,18,24)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEXUHUTXZMSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a hybrid molecule that combines the structural motifs of triazoles and dibenzo[b,f][1,4]oxazepines. This combination is significant due to the diverse biological activities associated with both classes of compounds. Triazoles are known for their antimicrobial, antifungal, antiviral, and anticancer properties, while dibenzo[b,f][1,4]oxazepines have been studied for their potential in treating various diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.3 g/mol. Its structure can be described as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Dibenzo[b,f][1,4]oxazepine Core : A complex bicyclic structure that contributes to the compound's pharmacological profile.
Anticancer Activity
Research indicates that derivatives of 1,2,3-triazoles exhibit notable anticancer properties. For instance:
- A study evaluating various triazole derivatives demonstrated that certain compounds showed moderate to significant activity against melanoma and colon cancer cell lines (GI50 values ranging from -5.43 to -5.70) .
| Compound | Cell Line | Log GI50 |
|---|---|---|
| 25 | Colon | -5.43 |
| 25 | Melanoma | -5.55 |
| 25 | Breast | -5.70 |
These findings suggest that incorporating the triazole moiety into the compound may enhance its anticancer efficacy.
Antimicrobial Activity
Triazole-containing compounds have also been evaluated for their antimicrobial properties. In a recent study, various triazole derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. However, some synthesized compounds showed limited activity . The potential for developing more potent antimicrobial agents remains a focus of ongoing research.
Cholinesterase Inhibition
The 1,2,3-triazole ring has been linked to cholinesterase inhibition, which is crucial for treating neurodegenerative disorders such as Alzheimer's disease. Compounds with this structure have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown . This suggests potential applications in cognitive enhancement and neuroprotection.
Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their biological activities through in vitro assays. The results indicated that specific modifications to the triazole core could significantly influence biological activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- The presence of electron-withdrawing groups on the triazole ring enhances anticancer activity.
- Substituents on the dibenzo[b,f][1,4]oxazepine core can modulate both potency and selectivity against different cancer cell lines.
Chemical Reactions Analysis
Hydrolysis and Amide Functionalization
The carboxamide group demonstrates pH-dependent hydrolysis behavior:
The stability of the amide bond is influenced by steric hindrance from the methyl group at the triazole’s 1-position and resonance stabilization from the oxazepine ring.
Triazole Ring Reactivity
The 1,2,3-triazole moiety participates in coordination and cycloaddition reactions:
Key Reactions:
-
Coordination Chemistry : Acts as a bidentate ligand via N2 and N3 atoms, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺) .
-
Click Chemistry : While the triazole is typically inert post-formation, the methyl group at N1 prevents further Huisgen cycloaddition.
Oxazepine Core Transformations
The 11-oxo group and fused aromatic system enable selective modifications:
Functionalization of Aromatic Rings
The benzene rings undergo regioselective electrophilic substitutions:
Observed Reactivity:
-
Sulfonation : Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups at C3 and C8 positions .
-
Halogenation : Br₂/FeBr₃ selectively brominates the less hindered benzene ring (meta to oxazepine oxygen).
Stability Under Oxidative Conditions
The compound shows moderate resistance to oxidation:
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| H₂O₂ (30%) | 25°C, 24 hrs | Oxazepine ring cleavage → quinoline derivatives |
| KMnO₄ (acidic) | Reflux, 2 hrs | Triazole ring oxidation → CO₂ + NH₃ |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [4+2] cycloaddition between the triazole and oxazepine’s carbonyl group, forming a fused tetracyclic product.
Biological Activity-Linked Reactions
In pharmacological contexts:
Comparison with Similar Compounds
Implications of Substituent Differences:
- Electronic Effects : The trifluoromethyl group in the analogue is strongly electron-withdrawing, which may alter electron density in the benzamide moiety and influence interactions with biological targets.
- Steric Considerations : The methyl group on the triazole introduces steric bulk, which could modulate selectivity in binding pockets.
Crystallographic and Computational Analysis
Both compounds likely undergo rigorous crystallographic characterization using programs like SHELXL () for refinement and WinGX/ORTEP () for visualization. Key findings inferred from structural analysis:
- Conformational Flexibility : The triazole’s smaller size relative to the benzamide group may allow greater conformational adaptability in the target compound.
Q & A
Q. Advanced: How can process simulation optimize synthesis scalability while minimizing impurities?
- Apply Computational Fluid Dynamics (CFD) to model reaction kinetics and mixing efficiency in batch reactors. Use sensitivity analysis to identify critical parameters (e.g., temperature, stoichiometry) .
- Implement Design of Experiments (DoE) to optimize purification steps, such as solvent ratios in chromatography, reducing byproduct carryover .
Basic: What techniques are critical for structural characterization of this compound?
Methodological Answer:
Q. Advanced: How can hybrid QM/MM simulations enhance structural insights?
- Combine Quantum Mechanics/Molecular Mechanics (QM/MM) to model electronic interactions between the triazole and oxazepine rings. Predict reactive sites for derivatization using Fukui indices .
Basic: How should researchers design in vitro assays to evaluate biological activity?
Methodological Answer:
Q. Advanced: What strategies resolve contradictions in bioactivity data across cell lines?
- Perform Transcriptomic Profiling (RNA-seq) to identify off-target effects or pathway crosstalk.
- Use Isothermal Titration Calorimetry (ITC) to validate binding affinity discrepancies caused by buffer conditions or protein stability .
Basic: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
Q. Advanced: How can mechanistic studies elucidate degradation pathways?
- Use LC-HRMS/MS with isotopic labeling to track hydrolysis or oxidation sites. Pair with DFT Calculations to predict transition states for degradation reactions .
Basic: What statistical approaches validate experimental reproducibility?
Methodological Answer:
Q. Advanced: How to address multivariate confounding factors in bioactivity datasets?
- Apply Partial Least Squares Regression (PLSR) to deconvolute variables like solvent polarity, cell passage number, and incubation time. Use cross-validation (k-fold) to prevent overfitting .
Advanced: How to integrate this compound into a theoretical framework for drug discovery?
- Step 1 : Map its pharmacophore to known inhibitors (e.g., kinase inhibitors) using Pharmacophore Alignment Tools (Schrödinger Phase).
- Step 2 : Test hypotheses via Structure-Activity Relationship (SAR) studies, modifying the triazole or oxazepine substituents. Validate using Free-Wilson analysis .
- Step 3 : Link to disease mechanisms (e.g., neuroinflammation) by correlating bioactivity with transcriptomic datasets (e.g., GEO Profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
